molecular formula C16H12ClN3O B278946 N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide

N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide

カタログ番号 B278946
分子量: 297.74 g/mol
InChIキー: BQZHNPUWKXKFQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was initially developed as a potential treatment for inflammatory diseases such as rheumatoid arthritis, but its application has expanded to other fields of research.

作用機序

N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 specifically targets the alpha and beta isoforms of p38 MAPK, which are involved in the regulation of inflammatory responses and stress signaling pathways. By inhibiting the activity of p38 MAPK, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 reduces the production of pro-inflammatory cytokines and chemokines, as well as the activation of transcription factors such as NF-kappaB and AP-1. This leads to a decrease in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 inhibits the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, as well as the expression of adhesion molecules such as ICAM-1 and VCAM-1. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been shown to inhibit the activation of neutrophils and monocytes, which play a key role in the inflammatory response.

実験室実験の利点と制限

One of the main advantages of using N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 in lab experiments is its specificity for p38 MAPK, which allows for the precise modulation of inflammatory responses. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has a relatively low toxicity profile, making it a safe and effective tool for studying the role of p38 MAPK in disease pathogenesis. However, one limitation of using N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796. One area of research is the development of more potent and selective inhibitors of p38 MAPK, which could have greater therapeutic potential. Another direction is the investigation of the role of p38 MAPK in other diseases, such as Alzheimer's disease and Parkinson's disease, where inflammation is also a key factor. Finally, the use of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 in combination with other therapies, such as immunotherapy or chemotherapy, could lead to improved treatment outcomes in cancer patients.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 is a small molecule inhibitor of p38 MAPK that has shown great promise as a therapeutic agent for inflammatory diseases and cancer. Its specificity for p38 MAPK allows for the precise modulation of inflammatory responses, and its low toxicity profile makes it a safe and effective tool for studying disease pathogenesis. While there are limitations to its use, such as low solubility, the future directions for the study of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 are promising and could lead to improved treatment options for a variety of diseases.

合成法

The synthesis of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 involves the reaction of 4-chloroaniline with 1H-pyrazole-1-carboxylic acid, followed by the reaction with benzoyl chloride. The final product is obtained after purification through recrystallization. The yield of the synthesis is approximately 60%, and the purity can be determined by high-performance liquid chromatography (HPLC).

科学的研究の応用

N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been extensively studied as a potential therapeutic agent for various diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been investigated for its potential use in cancer therapy, as p38 MAPK has been implicated in tumor development and progression.

特性

製品名

N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide

分子式

C16H12ClN3O

分子量

297.74 g/mol

IUPAC名

N-(4-chlorophenyl)-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C16H12ClN3O/c17-13-4-6-14(7-5-13)19-16(21)12-2-8-15(9-3-12)20-11-1-10-18-20/h1-11H,(H,19,21)

InChIキー

BQZHNPUWKXKFQY-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

正規SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。